N-甲酰基吲哚啉

概述

描述

PF-06291874 是一种由辉瑞公司开发的小分子药物。它是一种强效、非肽类、口服有效的胰高血糖素受体拮抗剂。 该化合物主要因其在抑制胰高血糖素受体方面的潜力而被研究,该受体在葡萄糖稳态中起着至关重要的作用 .

科学研究应用

化学: 用作研究胰高血糖素受体拮抗作用及其对葡萄糖代谢影响的模型化合物。

生物学: 研究其在调节胰高血糖素受体活性及其对细胞信号通路的影响方面的作用。

医学: 作为治疗药物进行探索,通过降低血糖水平来控制 2 型糖尿病。

工业: 可能用于开发新型抗糖尿病药物和制剂 .

未来方向

Indoline compounds, including N-Formylindoline, have been highlighted for their potential in drug discovery, particularly in the development of anticancer and antibacterial drugs . The unique structure and properties of indoline make it a useful heterocyclic component in medicinal chemistry . As research continues, indoline derivatives are expected to play a greater role in the medical field .

作用机制

PF-06291874 通过与胰高血糖素受体结合来发挥其作用,从而抑制其活性。这种抑制阻止受体激活下游信号通路,这些通路促进肝脏中的葡萄糖生成。 通过阻断这些通路,PF-06291874 有助于降低 2 型糖尿病患者的血糖水平 .

生化分析

Biochemical Properties

N-Formylindoline is involved in biochemical reactions, particularly in the synthesis of 7-substituted indoles . It interacts with various enzymes and biomolecules, although specific interactions have not been extensively documented in the literature.

Cellular Effects

Indole derivatives, a group to which N-Formylindoline belongs, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

This process involves the use of the N-formyl group to perform selective thallation at the 7-C position in indoline to obtain 7-substituted indolines .

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic processes, including the tryptophan-kynurenine pathway and the pentose phosphate pathway .

准备方法

合成路线和反应条件

PF-06291874 的合成涉及多个步骤,包括关键中间体的形成及其随后的偶联。合成路线通常从核心结构的制备开始,然后进行官能团修饰以实现所需的药理特性。 反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高产率和纯度 .

工业生产方法

PF-06291874 的工业生产遵循类似的合成路线,但在更大规模上进行。这包括优化反应条件以最大限度地提高产率和最小化杂质。高性能液相色谱 (HPLC) 等技术用于纯化最终产品。 生产过程旨在可扩展且具有成本效益,以满足临床和商业用途的需求 .

化学反应分析

反应类型

PF-06291874 经历各种化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢气,通常使用氧化剂。

还原: 这种反应涉及添加氢气或去除氧气,通常使用还原剂。

常见试剂和条件

这些反应中常用的试剂包括:

氧化剂: 例如高锰酸钾或过氧化氢。

还原剂: 例如氢化铝锂或硼氢化钠。

亲核试剂和亲电试剂: 例如卤化物、胺和烷基化剂

主要形成的产品

这些反应形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可能产生酮或羧酸,而还原可能产生醇或胺 .

相似化合物的比较

PF-06291874 与其他胰高血糖素受体拮抗剂相比,例如:

- MK-0893

- MK-3577

- LY2409021

- LGD-6972

这些化合物具有相似的作用机制,但在化学结构和药代动力学特性方面有所不同。 PF-06291874 的独特之处在于其对胰高血糖素受体的特异性结合亲和力和选择性,这有助于其疗效和安全性 .

结论

PF-06291874 代表了一种用于治疗 2 型糖尿病的有希望的治疗药物。其独特的化学结构、强效的胰高血糖素受体拮抗作用和良好的药代动力学特性使其成为科学研究和潜在临床应用的宝贵化合物。

属性

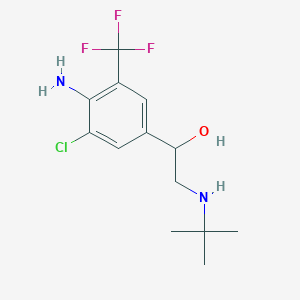

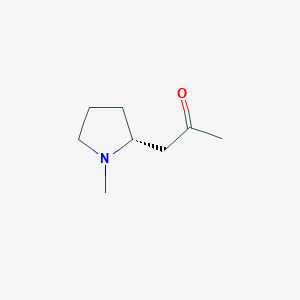

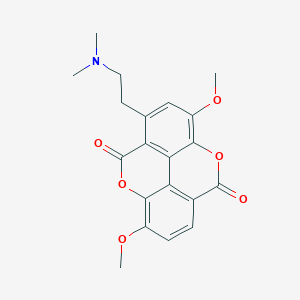

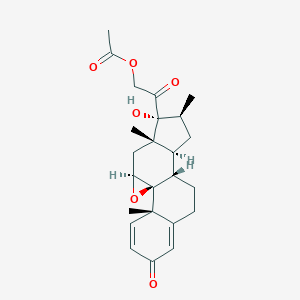

IUPAC Name |

2,3-dihydroindole-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-7-10-6-5-8-3-1-2-4-9(8)10/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCIPHNRGLERLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341887 | |

| Record name | N-Formylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2861-59-8 | |

| Record name | N-Formylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for obtaining N-Formylindoline derivatives?

A1: N-Formylindoline derivatives can be synthesized through various methods. One approach involves the Lewis acid-catalyzed cyclization of o-(2-Hydroxyalkyl)phenyl isocyanides. [] Another method utilizes the Pd/C-catalyzed reductive formylation of indoles using formic acid. []

Q2: Can you elaborate on the use of N-Formylindoline in synthesizing more complex molecules?

A2: N-Formylindoline serves as a valuable building block in organic synthesis. For instance, 7-halo-indoles, crucial intermediates in synthesizing natural products and pharmaceuticals, can be prepared by thallating N-formylindoline. Specifically, researchers have investigated the use of 7-halo-indoles derived from N-formylindoline in attempts to synthesize the right-hand segment of chloropeptin, a potent antitumor agent. []

Q3: Has N-Formylindoline been identified in biological systems?

A3: Interestingly, a fungal metabolite structurally related to N-Formylindoline, 4-hydroxy-2-(N-indolinyl)butane, has been isolated and characterized. This discovery, alongside N-acetyl-indoline and N-formylindoline, highlights the potential for N-alkylated indoline derivatives in biological systems. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8R,9S,10R,13R,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B30375.png)